3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid
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Overview
Description
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of the 2,4-dichlorophenyl group and the carboxylic acid functionality makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid typically involves the reaction of 2,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate: A methyl ester derivative with similar chemical properties.
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbohydrazide: A hydrazide derivative with potential biological activities.
Uniqueness
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl group and the thiophene ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-2-1-7(9(14)5-8)6-17-10-3-4-18-11(10)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSXLWLNEZRAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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